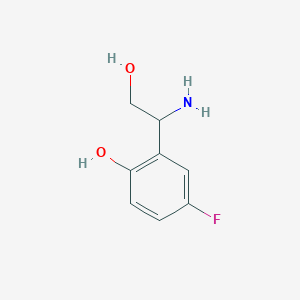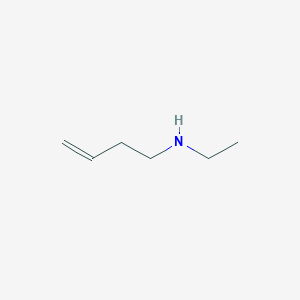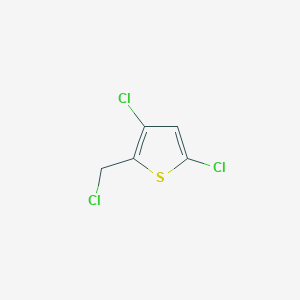
3,5-Dichloro-2-(chloromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H3Cl3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(chloromethyl)thiophene typically involves the chlorination of 2-methylthiophene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and corrosive nature of chlorine gas .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
3,5-Dichloro-2-(chloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(chloromethyl)thiophene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The thiophene ring can participate in aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-3-(chloromethyl)thiophene
- 3,4-Dichlorothiophene
- 2-Chloro-3-(chloromethyl)thiophene
Uniqueness
Compared to similar compounds, it offers distinct properties that make it valuable in specific synthetic and industrial processes .
Properties
Molecular Formula |
C5H3Cl3S |
|---|---|
Molecular Weight |
201.5 g/mol |
IUPAC Name |
3,5-dichloro-2-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H3Cl3S/c6-2-4-3(7)1-5(8)9-4/h1H,2H2 |
InChI Key |
QKPZXLWXNPOAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


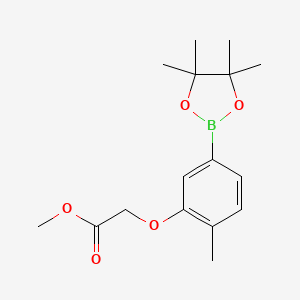
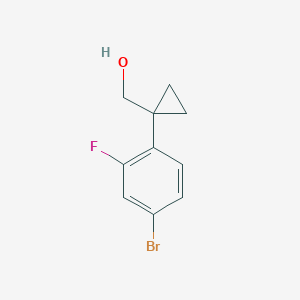
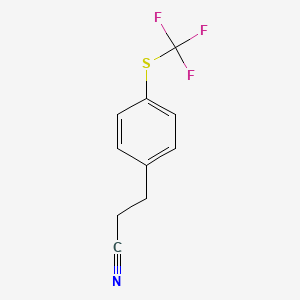
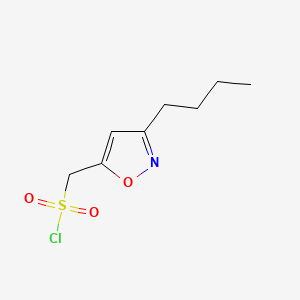
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B13592127.png)
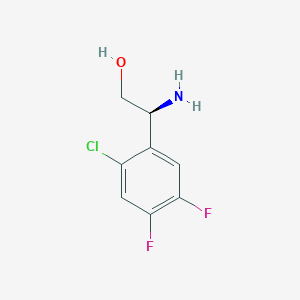
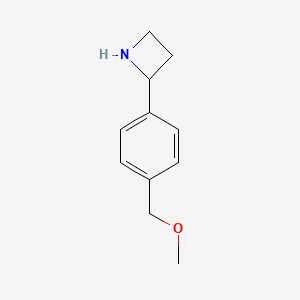

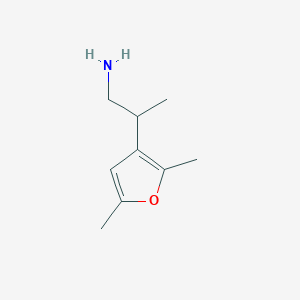

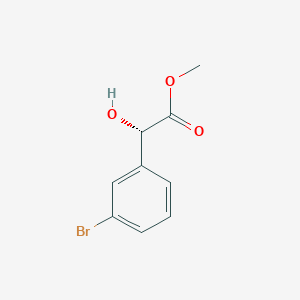
![3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)
